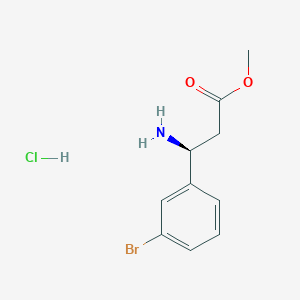
3-((5-Methylpyridin-2-yl)amino)benzoic acid
説明
3-((5-Methylpyridin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-((5-Methylpyridin-2-yl)amino)benzoic acid consists of a benzoic acid group attached to a 5-methylpyridin-2-yl group via an amino link . The exact 3D structure could not be found in the available resources.科学的研究の応用
1. Synthesis and Structural Investigation
Triorganostannyl esters of 3- and 4-[1-pyridin-2-yl-methylidene]- and 3,5-bis-[1-pyridin-2-yl-methylidene]-benzoic acids, which can be considered as derivatives of 3-((5-Methylpyridin-2-yl)amino)benzoic acid, have been synthesized. These compounds are studied for their physicochemical properties and their coordination to metal centers, which affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).
2. Potential in Antimicrobial Activities
Some derivatives of 4-(5-benzoyl-benzoimidazol-2-yl) moiety, which is related to 3-((5-Methylpyridin-2-yl)amino)benzoic acid, have been synthesized and evaluated for their antimicrobial activities. These derivatives exhibited significant effectiveness against various bacteria and fungi (El-Meguid, 2014).
3. Coordination Polymers and Porosity Studies
3-(3-Methylpyridin-4-yl)benzoic acid, a compound structurally related to 3-((5-Methylpyridin-2-yl)amino)benzoic acid, has been used to create coordination polymers with different metal ions. These polymers demonstrated various packing, interpenetration, and porosity characteristics, making them interesting for potential applications in porous materials and catalysis (Tian et al., 2020).
4. Biosynthesis in Natural Products
3-Amino-5-hydroxy benzoic acid (3,5-AHBA), structurally similar to 3-((5-Methylpyridin-2-yl)amino)benzoic acid, serves as a precursor for a large group of natural products. These include various families of ansamycins, saliniketals, and mitomycins, highlighting its role in the biosynthesis of significant bioactive compounds (Kang, Shen, & Bai, 2012).
5. Development of Novel Fluorescence Probes
Compounds structurally related to 3-((5-Methylpyridin-2-yl)amino)benzoic acid have been used in the development of novel fluorescence probes. These probes are designed to detect reactive oxygen species, showcasing their potential utility in biological and chemical applications (Setsukinai et al., 2003).
作用機序
特性
IUPAC Name |
3-[(5-methylpyridin-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJXUYBWAFPJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)

![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)






